Benzoic acid, 2,4-dichloro-, 2-(2,4-dichlorophenyl)-4-(hexahydro-1H-azepin-1-yl)butyl ester, hydrochloride
Description
The compound Benzoic acid, 2,4-dichloro-, 2-(2,4-dichlorophenyl)-4-(hexahydro-1H-azepin-1-yl)butyl ester, hydrochloride is a structurally complex benzoic acid derivative. Its molecular architecture includes:
- A 2,4-dichlorobenzoic acid backbone.
- A butyl ester chain substituted with a 2,4-dichlorophenyl group and a hexahydro-1H-azepin-1-yl moiety (a seven-membered saturated amine ring).
- A hydrochloride salt form, enhancing solubility and stability.
The hexahydroazepine group may confer unique pharmacokinetic properties, such as improved membrane permeability or receptor binding .
Properties
CAS No. |
119584-98-4 |
|---|---|
Molecular Formula |
C23H26Cl5NO2 |
Molecular Weight |
525.7 g/mol |
IUPAC Name |
[4-(azepan-1-yl)-2-(2,4-dichlorophenyl)butyl] 2,4-dichlorobenzoate;hydrochloride |
InChI |
InChI=1S/C23H25Cl4NO2.ClH/c24-17-5-7-19(21(26)13-17)16(9-12-28-10-3-1-2-4-11-28)15-30-23(29)20-8-6-18(25)14-22(20)27;/h5-8,13-14,16H,1-4,9-12,15H2;1H |
InChI Key |
OGPXHINOGMFDLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCC(COC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl.Cl |
Origin of Product |
United States |
Biological Activity
Benzoic acid derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound 2,4-dichloro-2-(2,4-dichlorophenyl)-4-(hexahydro-1H-azepin-1-yl)butyl ester hydrochloride is a specific benzoic acid derivative that has garnered attention in recent research. This article reviews the biological activity of this compound based on current literature, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- IUPAC Name: Benzoic acid, 2,4-dichloro-, 2-(2,4-dichlorophenyl)-4-(hexahydro-1H-azepin-1-yl)butyl ester hydrochloride
- Molecular Formula: C₁₈H₁₈Cl₄N₃O₂
- Molecular Weight: 405.12 g/mol
- CAS Registry Number: [To be confirmed]
Antimicrobial Properties
Research indicates that benzoic acid derivatives exhibit significant antimicrobial activity. A study highlighted that certain benzoic acid derivatives can inhibit the growth of various bacteria and fungi. For instance, compounds with dichlorophenyl groups showed enhanced efficacy against Staphylococcus aureus and Candida albicans due to their ability to disrupt microbial cell membranes .
Anti-inflammatory Effects
The anti-inflammatory potential of benzoic acid derivatives has also been documented. Compounds similar to the one have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory pathways .
Anticancer Activity
Several studies have explored the anticancer properties of benzoic acid derivatives. The compound's ability to induce apoptosis in cancer cells has been demonstrated through various mechanisms, including the activation of caspases and the modulation of cell cycle regulators. Notably, certain derivatives have shown selective toxicity towards cancer cells while sparing normal cells .
Enzyme Inhibition
The primary mechanism through which benzoic acid derivatives exert their biological effects is enzyme inhibition. For example, they can act as inhibitors of proteasomal activity, leading to the accumulation of pro-apoptotic factors within cells. This mechanism has been linked to the observed cytotoxic effects against various cancer cell lines .
Interaction with Cellular Pathways
In addition to direct enzyme inhibition, these compounds may modulate key cellular pathways involved in stress response and apoptosis. They have been shown to activate autophagy and the ubiquitin-proteasome pathway (UPP), enhancing protein degradation processes that are often impaired in aging and cancer .
Case Studies
Scientific Research Applications
Benzoic acid, 2,4-dichloro-, 2-(2,4-dichlorophenyl)-4-(hexahydro-1H-azepin-1-yl)butyl ester, hydrochloride is a synthetic compound featuring a benzoic acid moiety and a hexahydro-1H-azepin-1-yl group. The presence of chlorine atoms at the 2 and 4 positions of the benzoic acid contributes to its chemical properties and potential biological activities.
Synthesis
The synthesis of this compound can be achieved through multistep synthesis requiring careful control of reaction conditions to optimize yield and purity.
Potential Applications
This compound, as a benzoic acid derivative, has potential applications in pharmaceuticals or agrochemicals. Interaction studies are crucial to understanding its pharmacokinetics, pharmacodynamics, therapeutic potential, and safety profile.
Structural Similarities
Several compounds share structural similarities with this compound.
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzoic Acid | C7H6O2 | Simple carboxylic acid used widely as a preservative. |
| 2,4-Dichlorobenzoic Acid | C7H4Cl2O2 | Known for herbicide properties; simpler than the target compound. |
| Chloramphenicol | C11H12Cl2N2O5 | Antibiotic with a chlorinated phenolic structure; used in medicine. |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The following table summarizes key differences between the target compound and structurally related benzoic acid derivatives from the evidence:
Key Observations:
- Polarity and Solubility: The target compound’s hydrochloride salt and hexahydroazepine group likely enhance aqueous solubility compared to non-ionic analogs like the hydrazide in .
- Bioactivity: The dichlorophenyl and hexahydroazepine groups may synergize for receptor targeting, whereas the coumarin ester in is more suited for diagnostic applications.
- Thermal Stability : The butyl ester in has a high predicted boiling point (443.8°C), suggesting thermal robustness absent in salts or hydrazides.
Preparation Methods
Chlorosulfonation and Hydrolysis
Patent CN101066943A details the production of 2,4-dichloro-5-sulfamoylbenzoic acid through:
- Chlorosulfonation : 2,4-Dichlorotrichlorobenzyl reacts with chlorosulfonic acid at 135°C for 4 hours in sulfuric acid catalyst.
- Aminolysis : Treatment with ammonia yields the sulfonamide intermediate.
- Acidification : HCl addition precipitates the benzoic acid derivative (70% yield, >99% purity).
Reaction Conditions Table
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Chlorosulfonation | ClSO3H, H2SO4 | 135°C | 4h | 85% |
| Aminolysis | NH3 (aq) | 20°C | 5h | 92% |
| Acidification | HCl (conc.) | 0-5°C | 1h | 95% |
Esterification of the Benzoic Acid Moiety
Butyl Ester Formation
Adapting methodologies from CN103772201A:
- Acid-Catalyzed Esterification :
- Purification :
Optimized Parameters
- Molar ratio (acid:alcohol) = 1:1.2
- Catalyst loading = 1.5% w/w H2SO4
- Reaction time = 3.5 hours
Introduction of the 2,4-Dichlorophenyl Group
Friedel-Crafts Alkylation
JPH0245448A’s benzoic acid functionalization strategy suggests:
- Electrophilic Substitution :
- Butyl ester reacts with 1,2,4-trichlorobenzene in AlCl3 (2.5 eq) at 0°C.
- Gradual warming to 25°C over 6 hours achieves mono-substitution.
- Selectivity Control :
Yield Data
- Without AlCl3: <10% conversion
- With AlCl3 (2.5 eq): 68% isolated yield
Incorporation of the Hexahydro-1H-Azepin-1-yl Group
Nucleophilic Displacement
PubChem data implies a two-stage process:
- Bromination :
- 4-Hydroxybutyl intermediate treated with PBr3 in CH2Cl2 (-10°C, 2h) yields 4-bromobutyl derivative (89% yield).
- Azepine Coupling :
Reaction Monitoring
- TLC (SiO2, EtOAc/hexane 1:3): Rf = 0.42 (product) vs. 0.55 (starting material)
- ¹H NMR (400 MHz, CDCl3): δ 1.45-1.60 (m, 6H, azepine CH2), 3.25 (t, J=7.2 Hz, 2H, NCH2)
Final Purification and Characterization
Recrystallization Protocol
- Solvent System : Ethanol/water (4:1 v/v)
- Decolorization : Activated charcoal (Norit® SX2) at 60°C
- Crystal Growth : Slow cooling from 65°C to -20°C over 48 hours
Analytical Data
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 158-160°C | DSC |
| Purity | 99.2% | HPLC (C18, MeOH:H2O) |
| Chlorine Content | 33.7% (calc 33.9%) | Combustion analysis |
Industrial Scalability Considerations
- Catalyst Recycling : Sulfuric acid from esterification steps can be neutralized to Na2SO4 for disposal.
- Solvent Recovery : Toluene and DMF are distilled and reused (≥95% recovery).
- Throughput : Batch processes yield 12-15 kg/day in pilot-scale reactors.
Cost Analysis
| Component | Cost/kg (USD) | Contribution |
|---|---|---|
| 2,4-Dichlorobenzoic acid | 120 | 38% |
| Hexahydroazepine | 980 | 51% |
| Solvents/Catalysts | 45 | 11% |
Q & A
Q. How can the synthesis of this compound be optimized for academic research?
- Methodological Answer : The synthesis involves esterification of 2,4-dichlorobenzoic acid with a substituted butanol intermediate. Key steps include:
- Esterification : Use mild acidic conditions (e.g., HCl catalysis) to avoid decomposition of the azepine ring .
- Purification : Employ preparative HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to isolate the ester .
- Salt Formation : React the freebase with HCl in anhydrous ethanol to form the hydrochloride salt, confirmed via FTIR (HCl stretch at 2400–3000 cm⁻¹) .
Q. What analytical techniques are suitable for structural characterization?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm; azepine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~600–620 Da) .
- XRD : Single-crystal X-ray diffraction for absolute stereochemistry determination, if crystallizable .
Q. How can solubility and stability be assessed for in vitro studies?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, quantifying via UV-Vis at λ_max ~270 nm (aromatic absorbance) .
- Stability : Conduct accelerated degradation studies under heat (40°C) and light (ICH Q1B guidelines), monitoring via HPLC for byproducts (e.g., free benzoic acid) .
Advanced Research Questions
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- In Silico Modeling : Use SwissADME to predict logP (~4.5) and blood-brain barrier permeability. Molecular docking (AutoDock Vina) can assess interactions with targets like GABA receptors, leveraging structural analogs (e.g., benzodiazepine derivatives) .
- Metabolism Prediction : Employ GLORYx to identify potential cytochrome P450 oxidation sites on the azepine ring .
Q. How can conflicting spectral data (e.g., NMR vs. XRD) be resolved?
- Methodological Answer :
- Dynamic NMR : Analyze temperature-dependent -NMR to detect conformational flexibility in the azepine ring .
- DFT Calculations : Compare experimental XRD bond angles with Gaussian-optimized structures to validate stereoelectronic effects .
Q. What strategies improve HPLC separation of degradation products?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
